molecular formula C9H7BrFNS B8450772 6-bromo-8-fluoro-3,4-dihydroquinoline-2(1H)-thione

6-bromo-8-fluoro-3,4-dihydroquinoline-2(1H)-thione

Cat. No.: B8450772
M. Wt: 260.13 g/mol
InChI Key: URRIZHCIWULPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-8-fluoro-3,4-dihydroquinoline-2(1H)-thione is a useful research compound. Its molecular formula is C9H7BrFNS and its molecular weight is 260.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7BrFNS

Molecular Weight

260.13 g/mol

IUPAC Name

6-bromo-8-fluoro-3,4-dihydro-1H-quinoline-2-thione

InChI

InChI=1S/C9H7BrFNS/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2H2,(H,12,13)

InChI Key

URRIZHCIWULPDU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=S)NC2=C1C=C(C=C2F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 6-bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one (1-3, 2.00 g, 8.19 mmol) in toluene (50 mL) was added Lawesson's reagent (1.66 g, 4.10 mmol). After refluxing the reaction mixture for 2 h, the toluene was distilled off to yield the crude product, which was then purified by flash chromatography on silica gel to obtain the title compound as a yellow solid; 1H NMR (DMSO-D6, 500 MHz) δ=12.14 (s, 1H), 7.46 (dd, J=2.0 Hz, JHF=10.0 Hz, 1H), 7.34 (s, 1H), 2.94 (d, J=8.0 Hz, 2H), 2.84 (d, J=8.0 Hz, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step Two

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